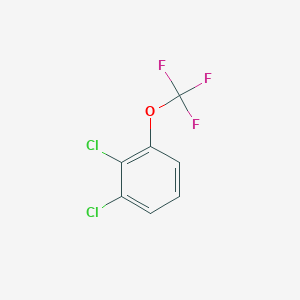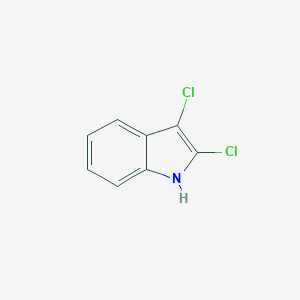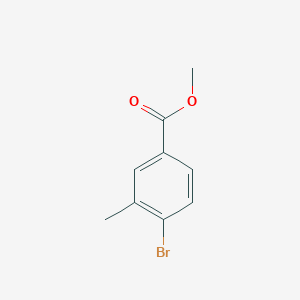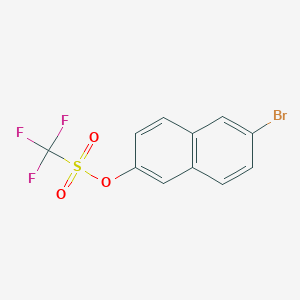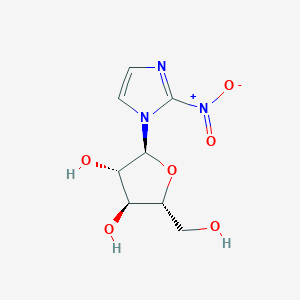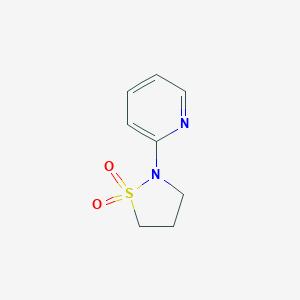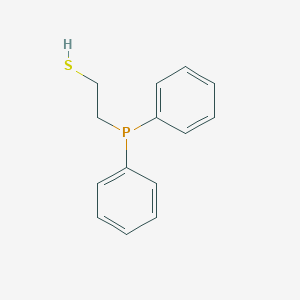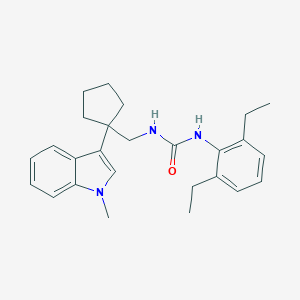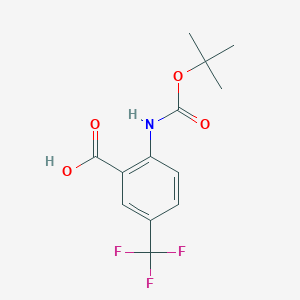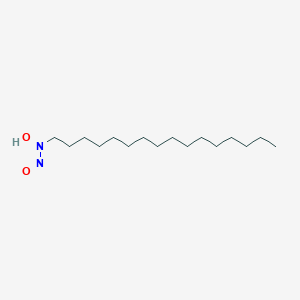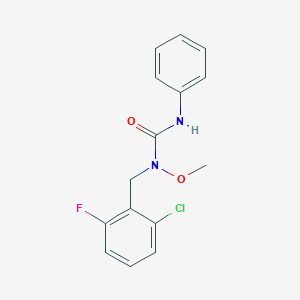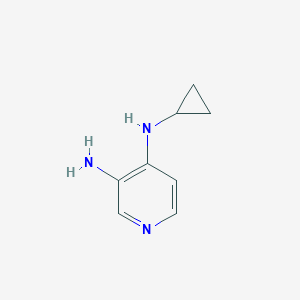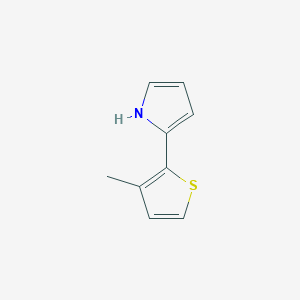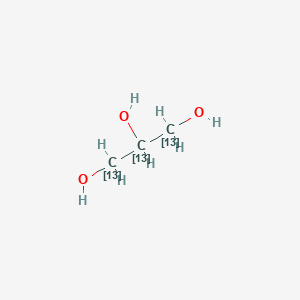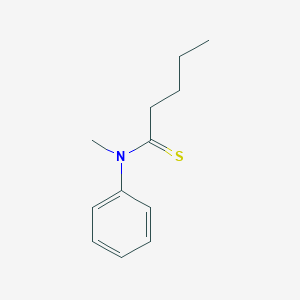
N-methyl-N-phenylpentanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenylpentanethioamide, also known as N-methylthioamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its interesting pharmacological properties.
Aplicaciones Científicas De Investigación
NMT has been used in scientific research for its interesting pharmacological properties. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. This makes NMT a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Mecanismo De Acción
NMT works by binding to and blocking the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the characteristic effects of NMT, including increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
NMT has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and epinephrine, leading to increased sympathetic nervous system activity. NMT has also been shown to decrease appetite and increase metabolism, leading to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMT has a number of advantages for use in lab experiments. It is a potent stimulant and has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, NMT also has a number of limitations. It is a controlled substance and can only be used in research settings with the appropriate permits and licenses. It also has a high potential for abuse and can be dangerous if not used properly.
Direcciones Futuras
There are a number of future directions for research on NMT. One area of interest is the role of NMT in the treatment of depression and other mood disorders. NMT has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new analogs of NMT with improved pharmacological properties. These analogs could be used to study the role of neurotransmitters in various physiological and pathological conditions. Overall, NMT has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its pharmacological properties and potential applications.
Conclusion:
In conclusion, N-methyl-N-phenylpentanethioamide, or N-methyl-N-phenylpentanethioamideamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It has been used in scientific research for its interesting pharmacological properties, including its high affinity for the serotonin and dopamine transporters. NMT has a number of advantages for use in lab experiments, including its potency and selectivity, but also has limitations due to its controlled status and potential for abuse. Further research is needed to fully understand the pharmacological properties of NMT and its potential applications in the treatment of various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of NMT involves the reaction of phenylacetone with methylamine and hydrogen sulfide gas. The resulting product is then purified through a series of chemical reactions and distillations. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
149681-70-9 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-methyl-N-phenylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
QQKOEOSUIHSVBE-UHFFFAOYSA-N |
SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Sinónimos |
Pentanethioamide, N-methyl-N-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



